molecular formula C14H11FN2S B2649719 N-benzyl-4-fluorobenzo[d]thiazol-2-amine CAS No. 862975-05-1

N-benzyl-4-fluorobenzo[d]thiazol-2-amine

Cat. No.: B2649719
CAS No.: 862975-05-1
M. Wt: 258.31
InChI Key: KLWLVMAXCMSZCH-UHFFFAOYSA-N
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Description

N-benzyl-4-fluorobenzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The compound features a benzyl group attached to the nitrogen atom of the thiazole ring, with a fluorine atom substituting one of the hydrogen atoms on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-fluorobenzo[d]thiazol-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-fluorobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Substituted thiazoles

Mechanism of Action

The mechanism of action of N-benzyl-4-fluorobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-chlorobenzo[d]thiazol-2-amine
  • N-benzyl-4-bromobenzo[d]thiazol-2-amine
  • N-benzyl-4-methylbenzo[d]thiazol-2-amine

Uniqueness

N-benzyl-4-fluorobenzo[d]thiazol-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity compared to its analogs with different substituents .

Biological Activity

N-benzyl-4-fluorobenzo[d]thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article provides a detailed overview of its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a benzothiazole moiety with a benzyl group and a fluorine atom. Its molecular formula is C13H10FNSC_{13}H_{10}FNS. The presence of the fluorine atom may enhance the compound's lipophilicity, potentially improving its cellular uptake compared to other similar compounds.

Anticancer Properties

Numerous studies have investigated the anticancer activity of benzothiazole derivatives, including this compound. Research indicates that compounds in this class often exhibit cytotoxic effects against various cancer cell lines. For instance, related benzothiazole derivatives have shown effective inhibition of cell growth with GI50 values indicating significant potency .

A study highlighted that certain benzothiazole derivatives demonstrated remarkable anticancer activities across multiple cell lines, including leukemia, lung, colon, and breast cancer cells. Specific derivatives exhibited IC50 values as low as 8±38\pm 3 µM against human-derived DU-145 cells .

The mechanism through which this compound exerts its anticancer effects may involve interactions with key biological targets such as enzymes or receptors that play roles in cancer progression and inflammation. For example, docking studies have shown potential binding interactions with the PI3Kγ enzyme, which is crucial for cell signaling pathways involved in cancer cell proliferation .

Antioxidant and Antimicrobial Activities

In addition to its anticancer properties, this compound may also possess antioxidant properties. These properties could contribute to its therapeutic potential by mitigating oxidative stress within cells. Furthermore, some studies suggest that derivatives of thiazole and benzothiazole exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating a broader spectrum of biological activity .

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. The synthetic routes often include steps such as nucleophilic substitution reactions or condensation reactions involving thiazole derivatives .

Case Studies and Research Findings

A selection of relevant studies is summarized in the table below:

Study ReferenceFocusKey Findings
Anticancer activityDemonstrated cytotoxic effects with GI50 values indicating effective inhibition across various cancer cell lines.
Structure-activity relationshipIdentified specific substitutions that enhance anticancer potency; notable activity against DU-145 cells with IC50 values around 88 µM.
Mechanism explorationDocking studies revealed potential interactions with PI3Kγ enzyme; implicates role in cancer signaling pathways.
Broad biological activityInvestigated antioxidant and antibacterial properties alongside anticancer activity; supports multi-target therapeutic potential.

Properties

IUPAC Name

N-benzyl-4-fluoro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2S/c15-11-7-4-8-12-13(11)17-14(18-12)16-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWLVMAXCMSZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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